Acetaldehyde (2,4-dinitrophenyl)hydrazone

Vue d'ensemble

Description

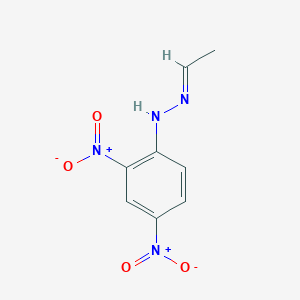

Acetaldehyde (2,4-dinitrophenyl)hydrazone is an organic compound with the molecular formula C8H8N4O4 and a molecular weight of 224.1735 g/mol . It is a derivative of acetaldehyde and 2,4-dinitrophenylhydrazine, commonly used in organic chemistry for the identification and analysis of carbonyl compounds . The compound forms a yellow to orange crystalline solid and is known for its stability and reactivity with aldehydes and ketones .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Acetaldehyde (2,4-dinitrophenyl)hydrazone is typically synthesized through a condensation reaction between acetaldehyde and 2,4-dinitrophenylhydrazine . The reaction involves mixing equimolar amounts of acetaldehyde and 2,4-dinitrophenylhydrazine in an acidic medium, usually methanol with a few drops of concentrated sulfuric acid . The reaction mixture is stirred at room temperature until the formation of a yellow precipitate, which is then filtered, washed, and dried to obtain the pure product .

Industrial Production Methods

While the laboratory synthesis of this compound is straightforward, industrial production methods are less common due to the compound’s primary use in analytical chemistry rather than large-scale applications . the principles of the condensation reaction remain the same, with adjustments made for scaling up the process.

Analyse Des Réactions Chimiques

Types of Reactions

Acetaldehyde (2,4-dinitrophenyl)hydrazone primarily undergoes nucleophilic addition-elimination reactions . The compound reacts with aldehydes and ketones to form hydrazones, which are stable and can be used for further analysis .

Common Reagents and Conditions

The common reagents used in the reactions involving this compound include hydrazine derivatives, acids (such as sulfuric acid), and solvents like methanol . The reactions are typically carried out at room temperature under mild conditions .

Major Products Formed

The major products formed from the reactions of this compound are hydrazones, which are characterized by their stability and distinct color changes . These products are useful in the qualitative and quantitative analysis of carbonyl compounds .

Applications De Recherche Scientifique

Analytical Chemistry

Acetaldehyde (2,4-dinitrophenyl)hydrazone is widely used for the identification and quantification of carbonyl compounds in various samples. Its formation leads to stable hydrazones that can be analyzed using techniques such as:

- Chromatography : Used as a standard for chromatographic analysis.

- Spectrophotometry : The compound exhibits distinct color changes that can be measured spectrophotometrically.

| Application | Methodology | Purpose |

|---|---|---|

| Chromatography | HPLC | Standard for carbonyl analysis |

| Spectrophotometry | UV-Vis spectroscopy | Quantification of carbonyl compounds |

Biochemical Assays

In biological research, this compound serves as a reagent for detecting carbonyl-containing biomolecules. It is particularly useful in assessing oxidative stress markers in biological samples.

Environmental Analysis

This compound has applications in environmental chemistry for detecting aldehydes in air and water samples. It aids in monitoring pollutants and assessing environmental health.

Metabolic Studies

The compound is utilized in metabolic pathway studies involving aldehydes and ketones, providing insights into biochemical processes and potential metabolic disorders.

Case Study 1: Detection of Carbonyl Compounds

A study demonstrated the effectiveness of using this compound in detecting carbonyl compounds in food samples. The results indicated that the hydrazone formation allowed for sensitive detection limits suitable for regulatory compliance.

Case Study 2: Environmental Monitoring

In environmental studies, this compound was employed to analyze air quality by measuring aldehyde concentrations in urban areas. The findings highlighted its utility as a reliable indicator of air pollution levels.

Mécanisme D'action

The mechanism of action of acetaldehyde (2,4-dinitrophenyl)hydrazone involves a nucleophilic addition-elimination reaction . The nitrogen atom in the hydrazine group acts as a nucleophile, attacking the electrophilic carbon atom of the carbonyl group in acetaldehyde . This results in the formation of an intermediate compound, which then loses a molecule of water to form the stable hydrazone product .

Comparaison Avec Des Composés Similaires

Similar Compounds

Propanone (2,4-dinitrophenyl)hydrazone: Similar in structure but derived from propanone instead of acetaldehyde.

Cyclohexanone (2,4-dinitrophenyl)hydrazone: Derived from cyclohexanone and used as a standard in elemental analysis.

Benzaldehyde (2,4-dinitrophenyl)hydrazone: Derived from benzaldehyde and used in similar analytical applications.

Uniqueness

Acetaldehyde (2,4-dinitrophenyl)hydrazone is unique due to its specific reactivity with acetaldehyde, forming a distinct yellow to orange crystalline product . This makes it particularly useful in the qualitative analysis of acetaldehyde and related compounds .

Activité Biologique

Acetaldehyde (2,4-dinitrophenyl)hydrazone (A-DNPH) is an organic compound formed through the reaction of acetaldehyde with 2,4-dinitrophenylhydrazine. This compound has garnered attention due to its biological activities, particularly in the fields of antimicrobial resistance modulation, detection of carbonyl compounds, and potential implications in carcinogenicity. This article explores its synthesis, biological activity, and relevant research findings.

Synthesis and Characterization

The synthesis of A-DNPH typically involves the condensation reaction between acetaldehyde and 2,4-dinitrophenylhydrazine. The resulting product can be characterized using various techniques such as melting point determination, UV-visible spectroscopy, infrared spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. The molecular formula of A-DNPH is , with a molecular weight of approximately 224.1735 g/mol.

Antimicrobial Activity

Research has demonstrated that A-DNPH exhibits significant antimicrobial properties. A study synthesized a series of 2,4-dinitrophenylhydrazone derivatives and evaluated their in vitro activity against several microorganisms. The results indicated that these compounds had minimum inhibitory concentrations (MICs) ranging from 138 µM against Klebsiella pneumoniae to 165 µM against Streptococcus pneumoniae . This suggests that A-DNPH could be effective in combating bacterial infections.

Modulation of Antimicrobial Resistance

A-DNPH has also shown promise in modulating antimicrobial resistance. One compound from the synthesized library demonstrated high resistance modulatory activity at a concentration of 1.078 µM against Streptococcus pneumoniae . This finding is crucial as it highlights the potential use of A-DNPH derivatives in enhancing the efficacy of existing antibiotics.

Detection and Analysis Applications

Acetaldehyde derivatives like A-DNPH are widely used in analytical chemistry for the detection of carbonyl compounds. The formation of hydrazones allows for improved sensitivity in gas chromatography (GC) applications. For instance, the retention times for A-DNPH were determined using GC-FID, showing distinct peaks that facilitate identification . This property is particularly useful in environmental monitoring and food safety assessments.

Toxicological Considerations

While A-DNPH has beneficial applications, it is important to consider its toxicological profile. Acetaldehyde itself is classified as a possible carcinogen and mutagen . Thus, while studying its derivatives like A-DNPH, researchers must evaluate their safety profiles to mitigate potential health risks associated with exposure.

Case Studies and Research Findings

- Antimicrobial Resistance Modulation : In a study involving various hydrazone derivatives, one compound exhibited significant activity against resistant strains of bacteria, indicating the potential for developing new therapeutic agents .

- Detection Methodologies : Research focused on the extraction and analysis of acetaldehyde from mineral water demonstrated the effectiveness of A-DNPH in improving detection limits for aldehydes using solid-phase microextraction (SPME) coupled with gas chromatography .

- Chromatographic Applications : The use of A-DNPH in chromatographic analysis has been documented extensively, establishing its role as a standard compound for identifying carbonyl-containing substances in complex mixtures .

Propriétés

Numéro CAS |

1019-57-4 |

|---|---|

Formule moléculaire |

C8H8N4O4 |

Poids moléculaire |

224.17 g/mol |

Nom IUPAC |

N-[(Z)-ethylideneamino]-2,4-dinitroaniline |

InChI |

InChI=1S/C8H8N4O4/c1-2-9-10-7-4-3-6(11(13)14)5-8(7)12(15)16/h2-5,10H,1H3/b9-2- |

Clé InChI |

ONBOQRNOMHHDFB-MBXJOHMKSA-N |

SMILES |

CC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |

SMILES isomérique |

C/C=N\NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |

SMILES canonique |

CC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |

Key on ui other cas no. |

1019-57-4 |

Pictogrammes |

Irritant |

Synonymes |

Acetaldehyde (2,4-Dinitrophenyl)hydrazone; Ethanal-2,4-dinitrophenylhydrazone; NSC 403216; |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.